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Compound of Interest

Compound Name: 1,1'-Bi-2-naphthyl ditosylate

Cat. No.: B146118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1,1'-Bi-2-
naphthyl ditosylate as a key precursor in the synthesis of chiral ligands for asymmetric

catalysis. The primary focus is on the preparation of the renowned BINAP ligand and its

subsequent application in highly enantioselective catalytic reactions, which are crucial in

modern synthetic chemistry and drug development.

Application Note 1: Synthesis of Chiral Ligands
from 1,1'-Bi-2-naphthyl ditosylate
1,1'-Bi-2-naphthyl ditosylate serves as an excellent precursor for the synthesis of C₂-

symmetric chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl

(BINAP). The tosylate groups are effective leaving groups, facilitating their substitution with

phosphine moieties. While the analogous ditriflate is also commonly used and well-

documented, this section will focus on the synthetic route via the ditosylate.

Protocol 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthyl
ditosylate
This protocol describes the preparation of the ditosylate from enantiomerically pure (R)-(+)-1,1'-

bi-2-naphthol (BINOL).
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Materials:

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)

Dry pyridine

p-Toluenesulfonyl chloride (TsCl)

Dry dichloromethane (CH₂Cl₂)

Hexane

Silica gel

Procedure:

In an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-

(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

Under a nitrogen atmosphere, add dry dichloromethane (60 mL) followed by dry pyridine (7.2

mL, 90 mmol).

Cool the mixture to 0-5 °C using an ice bath.

Slowly add p-toluenesulfonyl chloride (13.3 g, 70 mmol) portion-wise, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight (approximately 16-18 hours).

Add hexane (60 mL) to the reaction mixture and filter it through a pad of silica gel (50 g) in a

sintered glass funnel.

Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).

Concentrate the filtrate under reduced pressure to yield (R)-(+)-1,1'-Bi-2-naphthyl
ditosylate as a solid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b146118?utm_src=pdf-body
https://www.benchchem.com/product/b146118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-
Bi-2-naphthyl ditosylate
This protocol details the nickel-catalyzed coupling of the ditosylate with diphenylphosphine to

yield (R)-(+)-BINAP.[1][2]

Materials:

(R)-(+)-1,1'-Bi-2-naphthyl ditosylate

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)

Diphenylphosphine (Ph₂PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Anhydrous dimethylformamide (DMF)

Methanol

Procedure:

Charge an oven-dried, 250-mL, single-necked flask with NiCl₂dppe (1.1 g, 2 mmol).

Purge the flask with nitrogen.

Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol)

at room temperature. The solution will turn dark red.

Heat the solution to 100 °C for 30 minutes.

In a separate flask, dissolve (R)-(+)-1,1'-Bi-2-naphthyl ditosylate (11.9 g, 20 mmol) and

DABCO (9.0 g, 80 mmol) in anhydrous DMF (80 mL).

Add the solution of the ditosylate and DABCO to the hot catalyst solution.

Add additional portions of diphenylphosphine (3 x 2.0 mL) at 1 hour, 3 hours, and 7 hours.
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Maintain the reaction at 100 °C until the ditosylate is consumed (typically 2-3 days),

monitored by TLC or HPLC.

Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours

to crystallize the product.

Filter the solid product, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield

(R)-(+)-BINAP.

(R)-BINOL (R)-1,1'-Bi-2-naphthyl
ditosylate

TsCl, Pyridine
CH₂Cl₂ (R)-BINAP

Ph₂PH, DABCO
NiCl₂(dppe), DMF

100 °C

Click to download full resolution via product page

Synthesis of (R)-BINAP from (R)-BINOL.

Application Note 2: Asymmetric Hydrogenation of
Ketones using BINAP-Ruthenium Catalysts
BINAP ligands are paramount in forming highly efficient and enantioselective ruthenium

catalysts for the hydrogenation of a wide range of substrates, including functionalized ketones.

[3][4][5] These reactions are fundamental in producing chiral alcohols, which are key

intermediates in the pharmaceutical industry.[6]

Performance Data
The following table summarizes the performance of BINAP-ruthenium catalysts in the

asymmetric hydrogenation of various ketone substrates.
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Entry Substrate Catalyst S/C Ratio Yield (%) ee (%)
Referenc
e

1
Acetophen

one

RuCl₂[(S)-

tolbinap]

[(S,S)-

dpen]

2000:1 >99 99 (R) [6]

2

2',4'-

Dimethylac

etophenon

e

RuCl₂[(S)-

binap]

[(S,S)-

dpen]

2000:1 >99 98 (R) [6]

3

Methyl 3-

oxobutano

ate

RuBr₂[(R)-

BINAP]
- 96 97-98 (R) [7]

4 Geraniol
Ru(OAc)₂[(

S)-BINAP]
- - 96 (R) [8]

5

4-oxo-4-(4-

methylphe

nyl)butanoi

c acid

[Ru(OAc)₂{

(S)-

BINAP}]

50:1 92 56 (S) [9]

Protocol 3: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone

using a pre-formed BINAP/diamine-ruthenium catalyst.[6]

Materials:

RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst

Potassium tert-butoxide (KOtBu)

Anhydrous, degassed 2-propanol

Acetophenone
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High-pressure autoclave with a glass liner

Hydrogen gas source

Procedure:

Inside a glovebox, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-

dpen] precatalyst (e.g., for a 2000:1 substrate-to-catalyst ratio).

Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).

Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

Add the acetophenone substrate to the liner.

Seal the glass liner inside the autoclave.

Remove the autoclave from the glovebox and connect it to a hydrogen line.

Purge the reactor 3-5 times with hydrogen gas.

Pressurize the reactor with hydrogen to 8 atm.

Begin vigorous stirring and maintain the reaction at 25-30 °C.

Monitor the reaction progress by analyzing aliquots (e.g., by GC or HPLC). The reaction is

typically complete within 4-24 hours.

Once complete, carefully vent the reactor and quench the reaction with a suitable acidic

solution.

Extract the product with an organic solvent, dry the organic layer, and concentrate under

reduced pressure.

Purify the resulting chiral alcohol by chromatography if necessary.
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Noyori Asymmetric Hydrogenation Cycle.
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Application Note 3: Asymmetric Suzuki-Miyaura
Cross-Coupling
BINAP and its derivatives are also effective ligands in palladium-catalyzed asymmetric Suzuki-

Miyaura cross-coupling reactions. This methodology is powerful for the synthesis of axially

chiral biaryl compounds, which are prevalent in natural products, pharmaceuticals, and chiral

catalysts themselves.[10][11][12]

Performance Data
The following table presents results for the asymmetric Suzuki-Miyaura coupling to form chiral

biaryls.

Entry
Aryl
Halide

Boronic
Acid

Ligand Yield (%) ee (%)
Referenc
e

1

1-bromo-2-

methoxyna

phthalene

1-

naphthalen

eboronic

acid

(S)-BINAP 96 74 [13][14]

2

1-iodo-2-

methoxyna

phthalene

1-

naphthalen

eboronic

acid

(S)-BINAP 85 95 [12]

3

3-bromo-

N,N-

diisopropyl

picolinamid

e

2-

methoxyph

enylboronic

acid

Chiral

Monophos

phine

85 92 [11]

4

2-iodo-N-

methyl-1-

naphthami

de

2-methyl-1-

naphthalen

eboronic

acid

(R)-

sSPhos
95 98 [15]

Protocol 4: Asymmetric Suzuki-Miyaura Coupling
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This protocol outlines a general procedure for the synthesis of axially chiral binaphthalenes.[12]

[13][14]

Materials:

Palladium catalyst precursor (e.g., Pd(OAc)₂)

(S)-BINAP ligand

Aryl halide (e.g., 1-bromo-2-methoxynaphthalene)

Arylboronic acid (e.g., 1-naphthaleneboronic acid)

Base (e.g., K₃PO₄ or CsF)

Anhydrous solvent (e.g., THF or toluene)

Procedure:

In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the (S)-

BINAP ligand in the anhydrous solvent. Stir at room temperature for 30 minutes to form the

catalyst complex.

Add the aryl halide, arylboronic acid, and base to the flask.

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the

starting material is consumed (monitor by TLC or GC).

Cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the

enantiomerically enriched biaryl.
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Determine the enantiomeric excess by chiral HPLC analysis.

Reactants

Ar¹-X

Pd(0)L*

Oxidative
Addition

Ar²-B(OR)₂

Transmetalation
(Base)

Ar¹-Ar²

Reductive
Elimination

Click to download full resolution via product page

Key Steps in Asymmetric Suzuki-Miyaura Coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10792274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10792274/
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob03048k
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob03048k
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob03048k
https://www.researchgate.net/publication/244187094_Synthesis_of_chiral_binaphthalenes_using_the_asymmetric_Suzuki_reaction
https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c00079
https://www.researchgate.net/publication/23141606_Asymmetric_Suzuki-Miyaura_Coupling_Reactions_Catalyzed_by_Chiral_Palladium_Nanoparticles_at_Room_Temperature
https://pmc.ncbi.nlm.nih.gov/articles/PMC9434994/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9434994/
https://www.benchchem.com/product/b146118#applications-of-1-1-bi-2-naphthyl-ditosylate-in-catalysis
https://www.benchchem.com/product/b146118#applications-of-1-1-bi-2-naphthyl-ditosylate-in-catalysis
https://www.benchchem.com/product/b146118#applications-of-1-1-bi-2-naphthyl-ditosylate-in-catalysis
https://www.benchchem.com/product/b146118#applications-of-1-1-bi-2-naphthyl-ditosylate-in-catalysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

